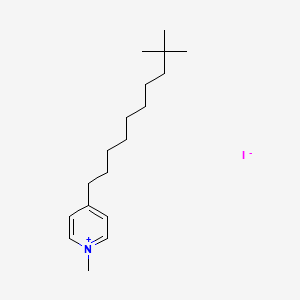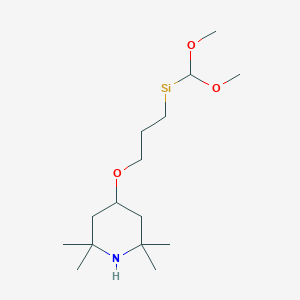
CID 78060925
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78060925” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78060925” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate A by reacting starting material X with reagent Y under conditions Z.
Step 2: Conversion of intermediate A to intermediate B using catalyst C and solvent D.
Step 3: Final reaction to obtain “this compound” by treating intermediate B with reagent E under temperature F and pressure G.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: “this compound” can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of products such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of “CID 78060925” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
Comparison:
Structure: “CID 78060925” has a unique structural motif that distinguishes it from similar compounds.
Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications.
Applications: While similar compounds may have overlapping uses, “this compound” offers unique advantages in certain research and industrial contexts.
Eigenschaften
Molekularformel |
C15H31NO3Si |
|---|---|
Molekulargewicht |
301.50 g/mol |
InChI |
InChI=1S/C15H31NO3Si/c1-14(2)10-12(11-15(3,4)16-14)19-8-7-9-20-13(17-5)18-6/h12-13,16H,7-11H2,1-6H3 |
InChI-Schlüssel |
XGKDRTBCLJUFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OCCC[Si]C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



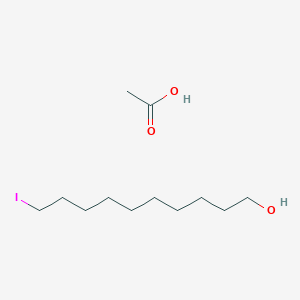
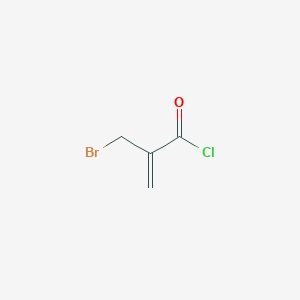
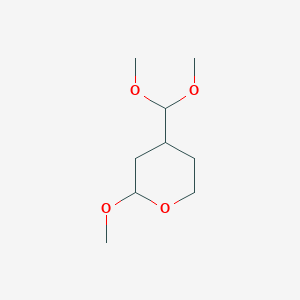
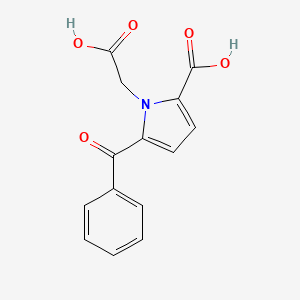


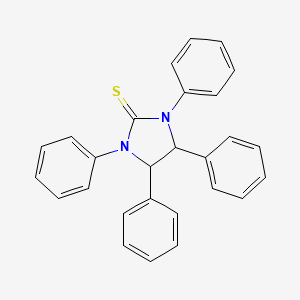
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


